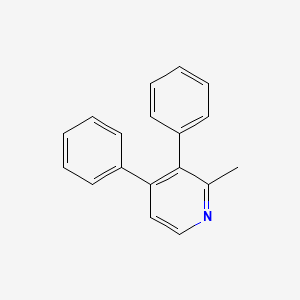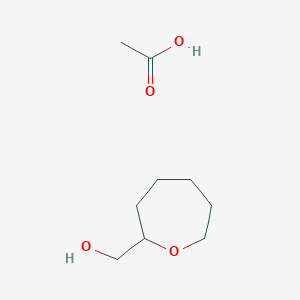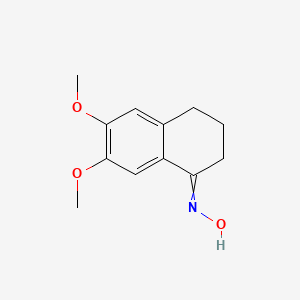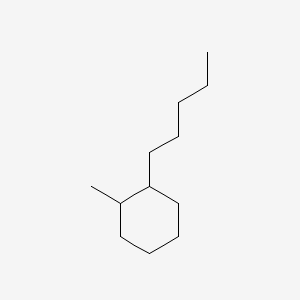
2-Methyl-3,4-diphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4-diphenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method involves passing the starting materials through a packed column containing a catalyst, such as Raney nickel, under controlled temperature and pressure conditions . This approach offers advantages such as shorter reaction times, increased safety, and reduced waste.
化学反应分析
Types of Reactions: 2-Methyl-3,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrazine and stabilized carbanions are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
科学研究应用
2-Methyl-3,4-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
作用机制
The mechanism of action of 2-Methyl-3,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and the phenyl groups allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
- 2,4-Diphenylpyridine
- 3-Methylpyridine
- 4-Methylpyridine
Comparison: Compared to other similar compounds, 2-Methyl-3,4-diphenylpyridine is unique due to the presence of both methyl and phenyl groups at specific positions on the pyridine ringFor instance, 2,4-Diphenylpyridine lacks the methyl group, which can affect its reactivity and biological activity .
属性
CAS 编号 |
55222-33-8 |
|---|---|
分子式 |
C18H15N |
分子量 |
245.3 g/mol |
IUPAC 名称 |
2-methyl-3,4-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-18(16-10-6-3-7-11-16)17(12-13-19-14)15-8-4-2-5-9-15/h2-13H,1H3 |
InChI 键 |
CMHLHJWEOZSKFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)



![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)

![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)




